molecular formula C25H19NO B4664079 N-4-biphenylyl-2-biphenylcarboxamide

N-4-biphenylyl-2-biphenylcarboxamide

Cat. No.: B4664079
M. Wt: 349.4 g/mol
InChI Key: SKJWRNQPAKKFQA-UHFFFAOYSA-N
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Description

N-4-biphenylyl-2-biphenylcarboxamide is a biphenyl-derived carboxamide compound characterized by two linked phenyl rings (biphenyl core) and a carboxamide group. These structural features influence solubility, electronic properties, and biological interactions, making such compounds valuable in pharmaceutical and materials science research .

Properties

IUPAC Name

2-phenyl-N-(4-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO/c27-25(24-14-8-7-13-23(24)21-11-5-2-6-12-21)26-22-17-15-20(16-18-22)19-9-3-1-4-10-19/h1-18H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJWRNQPAKKFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural differences and their implications:

Compound Name Key Structural Features Impact on Properties Reference
N-(4-hydroxy-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide Hydroxy and methyl groups on phenyl ring Enhanced hydrogen bonding and steric effects; modulates biological activity
N-(2-chlorophenyl)[1,1'-biphenyl]-4-carboxamide Chlorine substituent on phenyl ring Increased lipophilicity; potential for halogen bonding in target interactions
N-{[1,1’-biphenyl]-2-yl}-1-[(2-chlorophenyl)methanesulfonyl]piperidine-4-carboxamide Biphenyl, chlorophenyl, methanesulfonyl, and piperidine groups Enhanced metabolic stability; improved binding affinity to hydrophobic targets
N-(diphenylmethylene)-[1,1’-biphenyl]-4-carboxamide Diphenylmethylene group Altered electronic properties; potential for conjugation in materials science
N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide Formyl-phenoxy substituent Increased electrophilicity; facilitates covalent bonding in drug design
N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide Trifluoromethyl group Enhanced metabolic resistance; improved bioavailability

Key Research Findings

Physicochemical Properties

  • Solubility: Polar substituents (e.g., hydroxy groups) improve aqueous solubility, while non-polar groups (e.g., trifluoromethyl) increase lipophilicity .
  • Synthetic Accessibility : Palladium-catalyzed Suzuki-Miyaura coupling is frequently employed for biphenyl core synthesis, with yields optimized using continuous flow reactors .

Comparative Analysis of Metabolic Stability

Compound Metabolic Stability Key Factor
N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide High Trifluoromethyl group resists oxidation and hydrolysis
N-(4-hydroxy-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide Moderate Hydroxy group increases susceptibility to glucuronidation
N-(2-chlorophenyl)[1,1'-biphenyl]-4-carboxamide Moderate Chlorine substituent slows enzymatic degradation

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